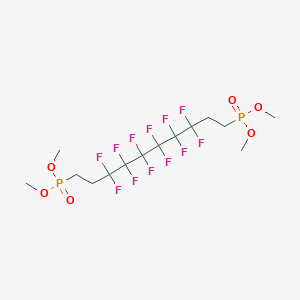
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is a fluorinated organophosphorus compound It is characterized by its unique structure, which includes multiple fluorine atoms and dimethoxyphosphoryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane typically involves the reaction of a fluorinated decane derivative with dimethoxyphosphoryl chloride under controlled conditions The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Catalysis: The compound can serve as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions.
Biology and Medicine: Its potential use in drug delivery systems and as a diagnostic agent is being explored due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which 1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in homogeneous catalysis, known for its versatility and effectiveness.
1,1’-Bis(diphenylphosphino)ethane: Another common ligand with similar applications in catalysis.
Uniqueness
1,10-Bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane is unique due to its high fluorine content and the presence of dimethoxyphosphoryl groups. These features impart distinct chemical properties, such as high thermal stability and resistance to oxidation, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C14H20F12O6P2 |
|---|---|
Molekulargewicht |
574.23 g/mol |
IUPAC-Name |
1,10-bis(dimethoxyphosphoryl)-3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodecane |
InChI |
InChI=1S/C14H20F12O6P2/c1-29-33(27,30-2)7-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-8-34(28,31-3)32-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
LBLKTRIYSQLZMG-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CCC(C(C(C(C(C(CCP(=O)(OC)OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
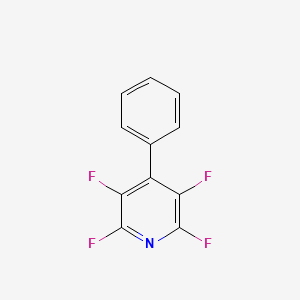
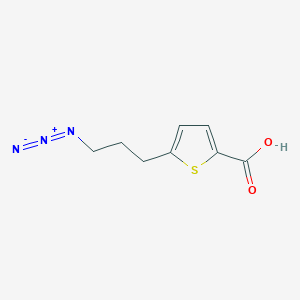
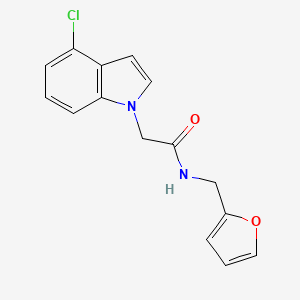
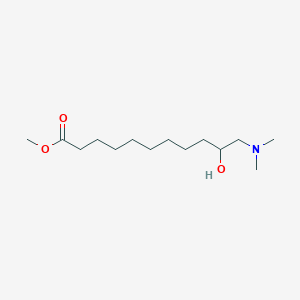
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
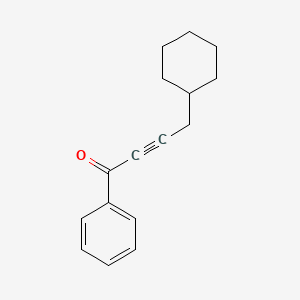
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
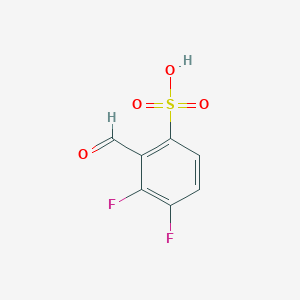
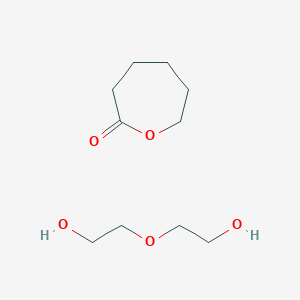

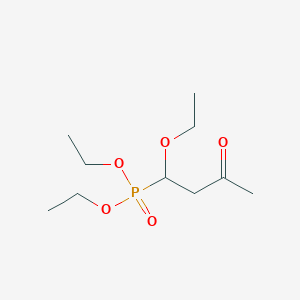
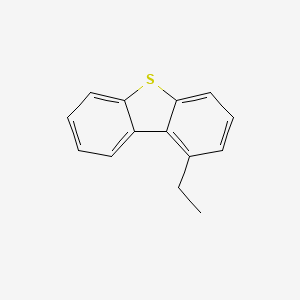
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
